molecular formula C12H12N2S2 B563169 4,4'-DI(Methylthio)-2,2'-bipyridine CAS No. 101028-38-0

4,4'-DI(Methylthio)-2,2'-bipyridine

Cat. No.: B563169
CAS No.: 101028-38-0
M. Wt: 248.362
InChI Key: HIXBLLPECIUVCR-UHFFFAOYSA-N
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Description

4,4'-DI(Methylthio)-2,2'-bipyridine: is a synthetic organic compound belonging to the class of pyridines. It is characterized by the presence of two pyridine rings, each substituted with a methylsulfanyl group. This compound is known for its versatility and wide range of applications in scientific research and laboratory experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-DI(Methylthio)-2,2'-bipyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 4-methylsulfanyl-2-bromopyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd) to facilitate the coupling reaction.

    Coupling Reaction: The key step involves the coupling of the two pyridine rings through a palladium-catalyzed cross-coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4'-DI(Methylthio)-2,2'-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols.

    Substitution: The pyridine rings can participate in substitution reactions, where the methylsulfanyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

4,4'-DI(Methylthio)-2,2'-bipyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4'-DI(Methylthio)-2,2'-bipyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These complexes can interact with enzymes, proteins, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dithiomethyl-2,2’-bipyridine
  • 4,4’-Dimethylthio-2,2’-bipyridine

Comparison

Compared to similar compounds, 4,4'-DI(Methylthio)-2,2'-bipyridine is unique due to its specific substitution pattern and the presence of two methylsulfanyl groups. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methylsulfanyl-2-(4-methylsulfanylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXBLLPECIUVCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=C1)C2=NC=CC(=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718706
Record name 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101028-38-0
Record name 4,4'-Bis(methylsulfanyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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